Boc-D-tyrosine
Overview
Description
Boc-D-Tyrosine, also known as N-α-t.-Boc-D-tyrosine, is a derivative of the amino acid tyrosine . It is a standard building block for the introduction of D-tyrosine amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) .
Synthesis Analysis
The synthesis of Boc-D-Tyrosine involves the protection of an amino function, which is converted to tert-butyl carbamate, also known as the Boc-derivative . This process was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . A method for preparing Boc-L-tyrosine using (Boc)2O has also been reported .
Molecular Structure Analysis
The molecular formula of Boc-D-Tyrosine is C14H19NO5 . The molecular weight is 281.30 . The InChI key is CNBUSIJNWNXLQQ-LLVKDONJSA-M .
Chemical Reactions Analysis
Boc-D-Tyrosine is used in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups .
Physical And Chemical Properties Analysis
Boc-D-Tyrosine is a white powder . It has a density of 1.1755 (rough estimate) . The melting point is 135-140 °C . It is insoluble in water .
Scientific Research Applications
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Organic Synthesis
- Boc-D-tyrosine is used in the field of organic synthesis .
- Bacterial tyrosinases have shown promise in the synthesis of medically important compounds such as L-3,4-dihydroxyphenylalanine (L-DOPA) and melanin .
- They have also seen application in cross-linking reactions of proteins and the polymerization of environmental pollutants .
- Their ability to catalyse o-hydroxylation reactions have shown some degree of promise in the biocatalytic conversion of resveratrol to piceatannol, tyrosol to hydroxytyrosol, and many more .
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Peptide and Protein Modification
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Pharmaceutical and Chemical Research
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Enzyme Catalysis
- Bacterial tyrosinases, which can be produced by organisms such as streptomycetes and selected bacilli, have shown promise in the synthesis of medically important compounds .
- These enzymes are known to catalyze two types of reactions: the o-hydroxylation of phenols to catechols (monophenolase activity) and subsequent oxidation of catechols to o-quinones (diphenolase activity) in the presence of molecular oxygen .
- The non-enzymatic polymerization of the active quinones results in melanin formation as seen in skin, hair coloration, as well as browning in fruit and vegetables .
- Moreover, tyrosinases are responsible for wound healing in plants and the melanin produced by bacteria, protection of DNA from UV damage and other environmental stresses .
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Reductive Cleavage
- Boc-substitution in Ts-compounds causes a considerable shift in the cleavage potentials to less negative values, indicating significant Boc/Ts interaction .
- This effect could be exploited for a rather mild, experimentally simple reductive cleavage of Boc-substituted arenesulfonamides by magnesium powder in dry methanol, only requiring sonication .
- Conversion of stable Ts-NH into acid-labile Boc-NH functions in two convenient steps by treatment with Boc2O/DMAP followed by magnesium reduction is often preparatively useful .
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Biocatalytic Conversion
- Bacterial tyrosinases have shown some degree of promise in the biocatalytic conversion of resveratrol to piceatannol, tyrosol to hydroxytyrosol, and many more .
- This application is particularly relevant in the field of organic synthesis .
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, as well as the results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the sources .
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Molecular Design and Synthesis
- The diversity of tyrosine biochemistry has inspired novel applications in numerous areas of molecular design and synthesis, including chemical biology and bioconjugation .
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, as well as the results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the sources .
Safety And Hazards
properties
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBUSIJNWNXLQQ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-tyrosine | |
CAS RN |
3978-80-1 | |
Record name | N-[(tert-butoxy)carbonyl]-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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